molecular formula C21H16ClFN8O3 B2882841 (4-chloro-3-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 941887-62-3

(4-chloro-3-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2882841
CAS No.: 941887-62-3
M. Wt: 482.86
InChI Key: YGWUEOYIMJSIJF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a triazole ring, and a pyrimidine ring . These types of structures are often found in pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes . For instance, the synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These include a phenyl ring (a six-membered aromatic ring with alternating double and single bonds), a triazole ring (a five-membered ring containing three nitrogen atoms), and a pyrimidine ring (a six-membered ring with two nitrogen atoms) .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the nitro group (-NO2) is often involved in redox reactions, while the triazole and pyrimidine rings might undergo reactions typical of aromatic heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings might contribute to its stability, while the various functional groups could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound has been synthesized and characterized through methods that aim to explore its potential as a PET imaging agent for Parkinson's disease. The synthesis involved multiple steps, starting from base chemicals and yielding a high radiochemical purity product, indicating its suitability for in vivo applications (Wang et al., 2017).

Antimicrobial and Antifungal Applications

  • Novel triazole analogues of piperazine have been developed, demonstrating significant antibacterial activity against human pathogenic bacteria. This highlights the compound's potential in the development of new antimicrobial agents (Nagaraj et al., 2018).
  • Another study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, showcasing their effectiveness against various microorganisms and indicating a broad spectrum of potential antimicrobial applications (Bektaş et al., 2007).

Potential in Medicinal Chemistry

  • Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with piperazine groups has shown promising 5-HT2 antagonist activity. This suggests potential therapeutic applications in treating disorders related to serotonin imbalance (Watanabe et al., 1992).

Analytical and Synthetic Techniques

  • The compound and related substances have been analyzed using micellar liquid chromatography, demonstrating the feasibility of separating and characterizing such complex molecules. This technique could be valuable for quality control in pharmaceutical synthesis (El-Sherbiny et al., 2005).

Synthesis of Related Compounds

  • Research into the synthesis of related triazolo and pyrimidine compounds has been conducted, with applications in creating fluorescent logic gates for molecular electronics and sensing. These studies provide a foundation for further exploration of the compound's potential in various scientific fields (Gauci & Magri, 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing a nitro group can sometimes be explosive, while compounds containing fluorine can sometimes be toxic .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN8O3/c22-16-5-4-13(10-17(16)31(33)34)21(32)29-8-6-28(7-9-29)19-18-20(25-12-24-19)30(27-26-18)15-3-1-2-14(23)11-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWUEOYIMJSIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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